Isoindolo[2,1-a]quinazolin-11(5H)-one
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Overview
Description
Isoindolo[2,1-a]quinazolin-11(5H)-one is a fused heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a bicyclic structure that combines an isoindole and a quinazoline moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindolo[2,1-a]quinazolin-11(5H)-one typically involves multi-step procedures that include cyclization reactions. One common method involves the reaction of 2-bromoanilines with 2-bromobenzyl amines in the presence of a palladium catalyst. This palladium-catalyzed dicarbonylative synthesis proceeds with high selectivity, incorporating two molecules of carbon monoxide into the substrates .
Another approach involves the Lewis-acid mediated reaction of enamides with N-aryl compounds. This method yields the desired fused heterocyclic isoindolinones with high diastereoselectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for large-scale production. The use of palladium catalysts and Lewis acids in these reactions indicates the feasibility of industrial synthesis under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[2,1-a]quinazolin-11(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoloquinazoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit diverse biological and chemical properties.
Scientific Research Applications
Isoindolo[2,1-a]quinazolin-11(5H)-one has found applications in several scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isoindolo[2,1-a]quinazolin-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Isoindolo[2,1-a]quinazolin-11(5H)-one can be compared with other similar compounds, such as:
Isoindolo[1,2-b]quinazolin-10(12H)-one: This compound shares a similar fused heterocyclic structure but differs in the position of the nitrogen atoms and the overall ring system.
Dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds are reduced forms of isoindoloquinazolines and exhibit different chemical and biological properties.
Properties
CAS No. |
124016-50-8 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5H-isoindolo[2,3-a]quinazolin-11-one |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
InChI Key |
DOTMQNIYVDLRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C(=N1)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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